molecular formula C9H4BrClN2O2 B1443773 3-Bromo-8-chloro-6-nitroquinoline CAS No. 860195-74-0

3-Bromo-8-chloro-6-nitroquinoline

Cat. No. B1443773
CAS RN: 860195-74-0
M. Wt: 287.5 g/mol
InChI Key: YTRKUHPOCUQJQJ-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-6-nitroquinoline is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C9H4BrClN2O2 .


Synthesis Analysis

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with bromine, chlorine, and nitro groups attached at the 3rd, 8th, and 6th positions respectively . The molecular weight of this compound is 287.5 g/mol.

Scientific Research Applications

Antifungal Activity

3-Bromo-8-chloro-6-nitroquinoline has demonstrated significant antifungal properties. Gershon, Clarke, and Gershon (1996) found that compounds with chlorine in the 3 position, such as this compound, were generally more fungitoxic than their bromine analogues. 6-Bromo-3-chloro-8-quinolinol, a related compound, inhibited four fungi at levels below 1 µg/ml (Gershon, Clarke, & Gershon, 1996).

Synthesis and Chemical Transformation

This compound serves as an important intermediate in the synthesis of various chemical compounds. Lei et al. (2015) utilized a derivative of this compound in the synthesis of PI3K/mTOR inhibitors, demonstrating its importance in the development of pharmaceutical compounds (Lei et al., 2015).

Furthermore, Lamberth et al. (2014) described the use of 2,2,3-Tribromopropanal in transforming various anilines into 3-bromo-6-nitroquinolines and subsequently into 3-bromoquinolin-6-ols, which can have additional substituents at positions 7 and 8. This highlights the versatility of this compound in synthesizing a range of compounds (Lamberth et al., 2014).

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on the specific derivative and its biological target . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

properties

IUPAC Name

3-bromo-8-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRKUHPOCUQJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855907
Record name 3-Bromo-8-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860195-74-0
Record name 3-Bromo-8-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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